molecular formula C22H22N4O5 B11038935 N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11038935
M. Wt: 422.4 g/mol
InChI Key: PGOOWYJDTNSNDJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both methoxy and hydroxy functional groups, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: Introduction of methoxy and hydroxy groups via electrophilic aromatic substitution or nucleophilic substitution reactions.

    Amide Formation: Coupling of the carboxylic acid derivative with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents such as PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halides, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and hydroxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
  • N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

N-(3,5-dimethoxyphenyl)-5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The combination of methoxy and hydroxy groups in the same molecule can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H22N4O5/c1-29-14-8-13(9-15(10-14)30-2)24-22(28)18-11-20(27)25-21-17(12-23-26(18)21)16-6-4-5-7-19(16)31-3/h4-10,12,18H,11H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

PGOOWYJDTNSNDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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